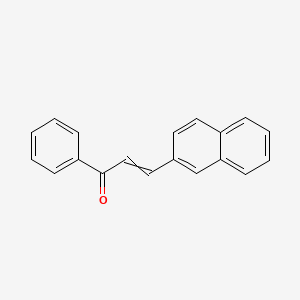
1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid is an organic compound with the molecular formula C17H12BrNO4. It is a white solid with a faint aromatic odor and is almost insoluble in water but soluble in organic solvents such as ether, chloroform, and benzene . This compound is used in various scientific and industrial applications, including as a dye for microscopy and an analytical reagent .
Vorbereitungsmethoden
The synthesis of 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid involves several steps. One common method includes the reaction of 1-bromo-4-hydroxy-7-phenoxyisoquinoline with methyl formate under basic conditions . The reaction conditions typically involve the use of a base such as potassium hydroxide and an organic solvent like ether . Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification steps .
Analyse Chemischer Reaktionen
1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism by which 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid exerts its effects involves its interaction with various molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to changes in cellular processes . The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid can be compared with similar compounds such as:
4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinecarboxylic acid methyl ester: This compound has a similar structure but includes a methyl ester group, which can affect its reactivity and applications.
4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinecarboxylic acid ethyl ester: Another similar compound with an ethyl ester group, used in different industrial and research applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it suitable for various specialized applications .
Eigenschaften
Molekularformel |
C16H10BrNO4 |
|---|---|
Molekulargewicht |
360.16 g/mol |
IUPAC-Name |
1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H10BrNO4/c17-15-12-8-10(22-9-4-2-1-3-5-9)6-7-11(12)14(19)13(18-15)16(20)21/h1-8,19H,(H,20,21) |
InChI-Schlüssel |
DOZIWXYUIFZJCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=C(N=C3Br)C(=O)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,6-Dichloro-phenyl)methyl]-4,6-pyrimidinediol](/img/structure/B8680395.png)
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indole](/img/structure/B8680396.png)
![Methyl 2-fluoro-4-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B8680397.png)








